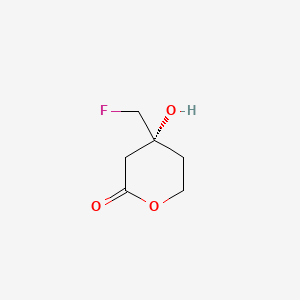
2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®-: is a heterocyclic organic compound It features a six-membered ring containing one oxygen atom and a fluoromethyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound is believed to exert its effects through the inhibition of key enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A six-membered ring with a ketone group.
Tetrahydro-2H-pyran-2-one: A saturated six-membered ring with a ketone group.
Uniqueness: 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Numéro CAS |
104759-33-3 |
|---|---|
Formule moléculaire |
C6H9FO3 |
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
(4R)-4-(fluoromethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2/t6-/m1/s1 |
Clé InChI |
DPPMVKMESJJAJZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1COC(=O)C[C@]1(CF)O |
SMILES canonique |
C1COC(=O)CC1(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)

![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

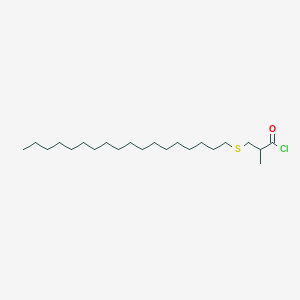
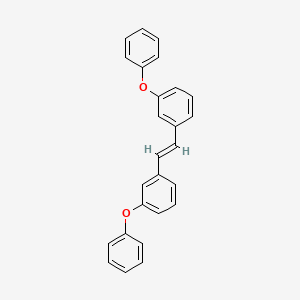
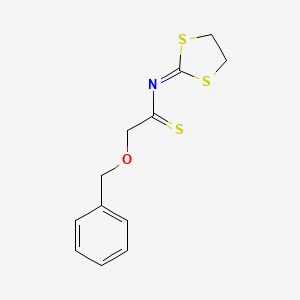
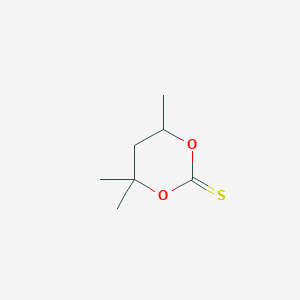
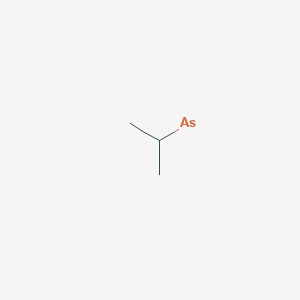

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
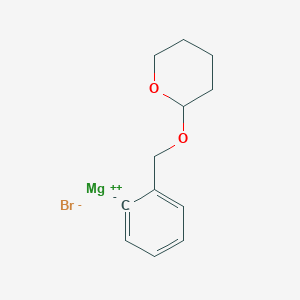
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
